Biotin-DEVD-CHO

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Biotin-DEVD-CHO is synthesized through a series of peptide coupling reactions. The synthesis typically involves the stepwise addition of amino acids to a growing peptide chain, followed by the conjugation of biotin to the peptide. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Análisis De Reacciones Químicas

Types of Reactions

Biotin-DEVD-CHO primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions but can be hydrolyzed in the presence of strong acids or bases .

Common Reagents and Conditions

Peptide Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide)

Major Products

The major products formed from the hydrolysis of this compound are biotin and the peptide fragments Asp-Glu-Val-Asp .

Aplicaciones Científicas De Investigación

Inhibition of Caspase Activity

Caspase-3/7 Inhibition

Biotin-DEVD-CHO is primarily utilized to inhibit the activity of caspases during apoptosis. It binds to the active site of caspases, preventing substrate cleavage and allowing researchers to study downstream effects in apoptotic pathways. This inhibition is critical for understanding the mechanisms of cell death and survival.

Key Findings:

- Caspase Activity Measurement: Studies have demonstrated that this compound effectively inhibits caspase activity in various cell types, including cortical neurons, preventing cell death induced by apoptotic stimuli .

- Affinity Labeling: The incorporation of biotin allows for the affinity purification of active caspases from cell extracts, facilitating further analysis of their roles in apoptosis .

Applications in Plant Biology

Inhibition of Plant Proteases

Recent research indicates that DEVD-CHO can inhibit plant cathepsin B, a protease involved in programmed cell death (PCD) in plants. This specificity provides insights into plant apoptosis mechanisms and potential agricultural applications.

Case Study:

- A study demonstrated that DEVD-CHO effectively blocked UV-C induced PCD in Arabidopsis thaliana, highlighting its role as a more specific inhibitor compared to other protease inhibitors like CA-074 . The study utilized biotin-DEVD-FMK for labeling cathepsin B forms, confirming its efficacy in plant extracts.

Neurobiology Research

Studying Neuronal Apoptosis

In neurobiology, this compound has been employed to investigate the role of caspases in neuronal apoptosis. Its ability to label active caspases facilitates the study of their distribution and activity within neurons.

Key Findings:

- Research involving zebra finches showed that song stimulation increased the activation of caspase-3, which was detected using biotin-DEVD conjugates. This suggests a role for caspases in synaptic plasticity and neuronal function .

Electrochemical Sensing

Detection of Caspase Activity

this compound has been integrated into electrochemical sensors for real-time monitoring of caspase activity. This innovative application allows for the quantification of caspase activity based on the amount of uncleaved biotin-DEVD on electrode surfaces.

Key Findings:

- A study demonstrated that electrochemical signals correlated with caspase activity levels, providing a sensitive method for detecting apoptosis in various biological samples .

Therapeutic Potential

Drug Development

The properties of this compound make it a candidate for developing therapeutic agents aimed at modulating apoptosis in diseases such as cancer and neurodegenerative disorders. By inhibiting specific caspases, it may help protect against unwanted cell death.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Caspase Inhibition | Inhibits caspase-3/7 activity | Prevents cell death; facilitates downstream studies |

| Plant Biology | Inhibits cathepsin B in plants | Blocks UV-C induced PCD; specific inhibition |

| Neurobiology | Studies neuronal apoptosis | Increased caspase activation correlates with synaptic changes |

| Electrochemical Sensing | Real-time detection of caspase activity | Signals correlate with apoptotic events |

| Therapeutic Potential | Modulates apoptosis for disease treatment | Potential drug candidate for cancer/neuroprotection |

Mecanismo De Acción

Biotin-DEVD-CHO exerts its effects by inhibiting caspase-3 and caspase-7. It binds to the active site of these enzymes, preventing them from cleaving their substrates. This inhibition blocks the apoptotic signaling pathway, thereby preventing cell death . The molecular targets of this compound are the active sites of caspase-3 and caspase-7 .

Comparación Con Compuestos Similares

Similar Compounds

Ac-YVAD-CHO: A potent inhibitor of caspase-1 containing a pro-interleukin-1 beta cleavage site.

Ac-DEVD-CHO: A selective inhibitor of caspase-3 due to its poly (ADP-ribose) polymerase (PARP) cleavage site.

Uniqueness

Biotin-DEVD-CHO is unique due to its biotin conjugation, which allows for easy detection and purification of caspase enzymes. This feature makes it particularly useful in biochemical assays and research applications .

Actividad Biológica

Biotin-DEVD-CHO is a synthetic peptide that serves as a caspase-3 inhibitor, widely used in research to study apoptosis and related cellular processes. This compound is particularly significant in understanding the roles of caspases in both animal and plant systems. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

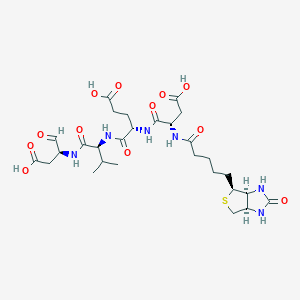

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of 602.8 g/mol. It is a biotinylated derivative of the tetrapeptide DEVD, which is recognized as a substrate for caspase-3. The biotin moiety allows for easy conjugation to various biomolecules, facilitating its use in affinity purification and detection assays.

This compound functions primarily as a competitive inhibitor of caspase-3. The DEVD sequence mimics the natural substrate for caspase-3, allowing it to bind to the active site of the enzyme without undergoing cleavage. This inhibition can be quantified through various biochemical assays, which measure the enzymatic activity of caspase-3 in different cellular contexts.

Biological Activity

The biological activity of this compound has been extensively studied in both animal and plant models. Here are some key findings:

- Inhibition of Apoptosis : In mammalian cells, this compound effectively inhibits caspase-3 activity, preventing apoptosis induced by various stimuli such as UV radiation or oxidative stress . For instance, studies have shown that pre-treatment with this compound significantly reduces cell death in response to apoptotic signals.

- Plant Systems : In plant biology, this compound has been utilized to investigate programmed cell death (PCD) mechanisms. It has been found to inhibit DEVDase activity by up to 95%, demonstrating its potency in blocking caspase-like activities in plant extracts . This specificity is crucial for understanding plant responses to stress and developmental cues.

Case Study 1: Mammalian Cell Lines

In a study involving human cell lines, this compound was used to assess the role of caspase-3 in apoptosis triggered by chemotherapeutic agents. The results indicated that cells treated with this compound showed significantly lower levels of apoptosis compared to untreated controls, highlighting the compound's effectiveness as an inhibitor .

Case Study 2: Arabidopsis thaliana

Research conducted on Arabidopsis thaliana demonstrated that this compound can inhibit cathepsin B activity alongside its effects on caspase-3-like activities. In this study, extracts from UV-treated plants showed increased DEVDase activity, which was markedly reduced when pre-incubated with this compound . This suggests that the compound plays a critical role in modulating PCD pathways in plants.

Data Tables

The following table summarizes key experimental findings regarding the inhibitory effects of this compound on caspase activities across different studies:

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N6O12S/c1-13(2)23(27(45)29-14(11-35)9-21(39)40)33-25(43)15(7-8-20(37)38)31-26(44)16(10-22(41)42)30-19(36)6-4-3-5-18-24-17(12-47-18)32-28(46)34-24/h11,13-18,23-24H,3-10,12H2,1-2H3,(H,29,45)(H,30,36)(H,31,44)(H,33,43)(H,37,38)(H,39,40)(H,41,42)(H2,32,34,46)/t14-,15-,16-,17-,18-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYOANDLKBWUGA-AUJWPLEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N6O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349376 | |

| Record name | Biotin-DEVD-CHO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178603-73-1 | |

| Record name | Biotin-DEVD-CHO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Biotin-DEVD-CHO facilitate the purification of caspase-3-like proteases?

A: this compound is a compound designed to specifically interact with and bind to caspase-3-like proteases. The "DEVD" sequence within the molecule serves as a recognition site for these proteases. Once bound, the biotin tag allows for efficient purification of the protease using affinity chromatography techniques, such as streptavidin-coated beads. This method exploits the strong affinity between biotin and streptavidin, enabling the isolation of caspase-3-like proteases from complex biological samples. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.